molecular formula C11H23NO2 B12614671 Methyl 2-[(propan-2-yl)amino]heptanoate CAS No. 919789-50-7

Methyl 2-[(propan-2-yl)amino]heptanoate

Cat. No.: B12614671
CAS No.: 919789-50-7
M. Wt: 201.31 g/mol
InChI Key: WKRFEJVUVOOPHN-UHFFFAOYSA-N
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Description

Methyl 2-[(propan-2-yl)amino]heptanoate: is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a heptanoate backbone with a methyl ester group and an isopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(propan-2-yl)amino]heptanoate typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting methyl heptanoate is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts has also been explored to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(propan-2-yl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products:

    Oxidation: Heptanoic acid or corresponding ketones.

    Reduction: Methyl 2-[(propan-2-yl)amino]heptanol.

    Substitution: Various substituted derivatives depending on the halogenating agent used.

Scientific Research Applications

Methyl 2-[(propan-2-yl)amino]heptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(propan-2-yl)amino]heptanoate involves its interaction with molecular targets such as enzymes and receptors. The isopropylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(propan-2-yl)amino]heptanoate is unique due to its specific combination of a heptanoate backbone, methyl ester group, and isopropylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 2-[(propan-2-yl)amino]heptanoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H25NO2C_{12}H_{25}NO_2 and a molecular weight of approximately 213.34 g/mol. The compound consists of a heptanoate backbone, a methyl ester group, and an isopropylamino substituent, which contribute to its diverse chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The isopropylamino group allows the compound to form hydrogen bonds and electrostatic interactions with active sites on enzymes, potentially modulating their activity. Additionally, the hydrolysis of the ester group can release active metabolites that further influence biological pathways .

Key Mechanisms:

  • Enzyme Interaction : The compound can interact with enzyme active sites, affecting their catalytic efficiency.
  • Metabolite Release : Hydrolysis leads to the generation of biologically active metabolites that may participate in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Enzyme Modulation : It has been shown to modulate the activity of specific enzymes involved in metabolic pathways.
  • Pharmaceutical Applications : The compound is being explored as a pharmaceutical intermediate due to its structural characteristics that may enhance drug efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Aminomethyl propanolAlkanolamine structureDifferent functional groups lead to varied interactions
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoateAromatic substituentSimilar enzyme interactions but different efficacy profile

This compound's unique combination of a heptanoate backbone and isopropylamino group distinguishes it from these compounds, potentially leading to unique biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound can significantly influence enzyme kinetics, suggesting potential applications in drug development .
  • Pharmacological Research : Ongoing research aims to evaluate its efficacy as a pharmaceutical intermediate, focusing on its safety profile and therapeutic potential in treating various conditions .
  • Toxicological Assessments : Initial assessments indicate low toxicity levels, making it a candidate for further pharmacological exploration .

Properties

CAS No.

919789-50-7

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

methyl 2-(propan-2-ylamino)heptanoate

InChI

InChI=1S/C11H23NO2/c1-5-6-7-8-10(11(13)14-4)12-9(2)3/h9-10,12H,5-8H2,1-4H3

InChI Key

WKRFEJVUVOOPHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)OC)NC(C)C

Origin of Product

United States

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